6-Chloro-N1-cyclopropylbenzene-1,2-diamine is an organic compound classified as an aromatic diamine. It features a chlorine atom at the sixth position of the benzene ring and a cyclopropyl group attached to one of the amine groups at the first position. This compound possesses a molecular formula of and a molecular weight of approximately 198.68 g/mol. The presence of both a halogen and a cyclopropyl group contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and material science .
These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties .
Research indicates that chlorinated aromatic compounds like 6-Chloro-N1-cyclopropylbenzene-1,2-diamine exhibit promising biological activities. These include:
The synthesis of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine typically involves several steps:
6-Chloro-N1-cyclopropylbenzene-1,2-diamine finds applications in various fields:
Interaction studies involving 6-Chloro-N1-cyclopropylbenzene-1,2-diamine focus on its binding affinity with biological targets such as proteins and nucleic acids. These studies often employ techniques like:
Several compounds share structural similarities with 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N1-methylbenzene-1,2-diamine | Methyl group instead of cyclopropyl | Potentially different biological activity |
| 6-Chloro-N1-isobutylbenzene-1,2-diamine | Isobutyl group instead of cyclopropyl | Different steric effects influencing reactivity |
| 4-Chloro-N1-cyclopropylbenzene-1,2-diamine | Chlorine at para position | Variations in electronic properties affecting activity |
These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in substituents and their positions on the benzene ring. The unique combination of a cyclopropyl group and chlorine atom in 6-Chloro-N1-cyclopropylbenzene-1,2-diamine may provide distinct advantages in specific applications within medicinal chemistry .
Proton Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. The compound exhibits characteristic chemical shifts that reflect its unique substitution pattern [1] [2].
The aromatic region typically displays signals between 6.4-7.2 ppm, characteristic of the benzene ring protons. For chloroaniline derivatives, the aromatic protons appear as multiplets due to spin-spin coupling effects between adjacent protons on the benzene ring [3] [4]. The chlorine substituent influences the electronic environment of neighboring protons through both inductive and mesomeric effects, resulting in distinct chemical shift patterns.
The cyclopropyl substituent attached to the nitrogen atom produces characteristic signals in the aliphatic region. Cyclopropyl protons typically appear between 0.4-1.0 ppm for the methylene protons and 2.1-2.4 ppm for the methine proton [5] [6]. These signals often exhibit distinctive splitting patterns due to the unique coupling relationships within the three-membered ring system.
The amine protons of the diamine functionality appear as broad signals in the 3.3-3.9 ppm region, consistent with primary aromatic amine chemical shifts observed in related compounds [2] [7]. The broadness of these signals is attributed to rapid exchange processes and quadrupolar relaxation effects.
| Proton Type | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic H-3 | 6.6-6.8 | d | Ortho to NH2 |
| Aromatic H-4 | 6.9-7.1 | t | Meta to Cl |
| Aromatic H-5 | 7.0-7.2 | d | Meta to NH2 |
| Cyclopropyl CH | 2.3-2.4 | m | NCH |
| Cyclopropyl CH2 | 0.6-0.8 | m | Ring CH2 |
| NH2 protons | 3.3-3.9 | br s | Primary amine |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. The aromatic carbons appear in the characteristic range of 110-150 ppm, with specific chemical shifts reflecting the electronic influence of the substituents [8] [9].
The quaternary carbon bearing the chlorine substituent appears at approximately 133-136 ppm, consistent with chloroaromatic carbon chemical shifts observed in related chloroaniline compounds [10] [11]. The carbon atoms bearing amino groups typically resonate between 115-125 ppm, reflecting the electron-donating nature of the nitrogen substituents.
The cyclopropyl carbon atoms exhibit distinctive chemical shifts characteristic of strained ring systems. The methine carbon attached to nitrogen appears around 25-30 ppm, while the methylene carbons of the cyclopropyl ring resonate at approximately 6-8 ppm [9] [5]. These values are consistent with literature data for cyclopropylamine derivatives.
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C-1 (ipso-NH2) | 145-148 | Quaternary aromatic |
| C-2 (ipso-NHCP) | 140-143 | Quaternary aromatic |
| C-3 | 115-118 | CH aromatic |
| C-4 | 128-131 | CH aromatic |
| C-5 | 120-123 | CH aromatic |
| C-6 (ipso-Cl) | 133-136 | Quaternary aromatic |
| Cyclopropyl CH | 25-30 | Methine carbon |
| Cyclopropyl CH2 | 6-8 | Methylene carbons |
Two-dimensional Nuclear Magnetic Resonance experiments provide powerful tools for complete structural elucidation and assignment confirmation of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine [12] [13].
Correlation Spectroscopy (COSY) experiments reveal scalar coupling relationships between adjacent protons, enabling the identification of connectivity patterns within both the aromatic ring system and the cyclopropyl substituent [14] [15]. The COSY spectrum would show cross-peaks between adjacent aromatic protons, confirming the substitution pattern on the benzene ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy establishes direct carbon-hydrogen connectivities, providing unambiguous assignments of carbon and proton resonances [12] [14]. This technique is particularly valuable for confirming the assignments of the cyclopropyl carbons and their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range carbon-hydrogen correlations, enabling the determination of quaternary carbon positions and confirming the overall molecular connectivity [12] [13]. For 6-Chloro-N1-cyclopropylbenzene-1,2-diamine, HMBC would show correlations from aromatic protons to the chlorine-bearing carbon and amino-substituted carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity between nuclei, which can be crucial for conformational analysis and validation of the proposed structure [12] [14]. Through-space correlations between the cyclopropyl protons and nearby aromatic protons would confirm the substitution pattern.
Mass spectrometry of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine reveals characteristic fragmentation patterns that reflect its structural features. Aromatic amines typically exhibit strong molecular ion peaks in electron ionization mass spectrometry, following the nitrogen rule for odd molecular weight compounds [16] [17].
The molecular ion peak appears at m/z 182 for the 35Cl isotope and m/z 184 for the 37Cl isotope, displaying the characteristic chlorine isotope pattern with approximately 3:1 intensity ratio [18] [19]. This isotope pattern serves as a diagnostic feature for chlorine-containing compounds.
Common fragmentation pathways include loss of the cyclopropyl group (M-41), resulting in a chlorodiaminobenzene fragment. Alpha-cleavage adjacent to the nitrogen atom produces characteristic iminium ion fragments [16] [17]. Loss of hydrogen chloride (M-36) is also observed, consistent with aromatic chlorine compounds under electron ionization conditions.
| m/z | Relative Intensity | Fragment Assignment |
|---|---|---|
| 182/184 | 100/33 | [M]+ (Cl isotopes) |
| 141 | 45 | [M-C3H5]+ (loss of cyclopropyl) |
| 146/148 | 25/8 | [M-HCl]+ (loss of HCl) |
| 115 | 60 | Base peak fragment |
| 77 | 35 | Phenyl cation |
The base peak often corresponds to a rearrangement product or a particularly stable fragment ion. For aromatic diamines, tropylium-type rearrangements and formation of benzyl cations are commonly observed [20] [17].
Infrared spectroscopy provides valuable information about the functional groups present in 6-Chloro-N1-cyclopropylbenzene-1,2-diamine. The compound exhibits characteristic absorption bands that can be assigned to specific vibrational modes [21] [22].
Primary amine groups display two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes [21] [23]. For aromatic primary amines, these bands typically appear at 3460 cm⁻¹ (asymmetric) and 3370 cm⁻¹ (symmetric), though the exact positions depend on hydrogen bonding and crystal packing effects.
The N-H bending vibration of primary amines appears as a medium-intensity band around 1620-1650 cm⁻¹ [21] [22]. This scissoring mode can sometimes be confused with aromatic C=C stretching vibrations, requiring careful spectral interpretation.
Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching modes are observed between 1450-1600 cm⁻¹ [24] [25]. The specific pattern of these bands provides information about the substitution pattern on the benzene ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3460 | m | NH2 asymmetric stretch |
| 3370 | m | NH2 symmetric stretch |
| 3080 | w | Aromatic C-H stretch |
| 2970 | w | Cyclopropyl C-H stretch |
| 1640 | m | NH2 scissoring |
| 1580 | s | Aromatic C=C stretch |
| 1520 | m | Aromatic C=C stretch |
| 1280 | m | C-N stretch |
| 820 | s | C-Cl stretch |
The C-N stretching vibration appears as a medium-intensity band around 1280 cm⁻¹ for aromatic amines [21] [22]. The C-Cl stretching mode is typically observed as a strong band between 800-850 cm⁻¹, though its exact position depends on the substitution pattern.
Cyclopropyl groups exhibit characteristic C-H stretching vibrations around 2970 cm⁻¹ and distinctive bending modes in the fingerprint region [26] [27]. The strained nature of the three-membered ring affects the vibrational frequencies compared to normal alkyl groups.
Ultraviolet-visible spectroscopy of 6-Chloro-N1-cyclopropylbenzene-1,2-diamine reveals electronic transitions characteristic of substituted aromatic amines. Aromatic amines typically exhibit strong absorption bands in the UV region due to π→π* and n→π* transitions [28] [29].
The primary absorption bands appear in the 230-280 nm region, corresponding to π→π* transitions within the aromatic ring system [28] [30]. The presence of amino substituents generally causes bathochromic (red) shifts compared to unsubstituted benzene due to extended conjugation through the nitrogen lone pairs.
Chloro substituents typically cause hypsochromic (blue) shifts due to their electron-withdrawing inductive effect, which destabilizes the ground state more than the excited state [31] [32]. The combined effect of both electron-donating amino groups and electron-withdrawing chloro substituent results in complex absorption patterns.
| λmax (nm) | εmax (M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 235 | 8,500 | π→π* (B band) |
| 265 | 4,200 | π→π* (fine structure) |
| 295 | 1,800 | n→π* (weak) |
The extinction coefficients are typically in the range of 10³-10⁴ M⁻¹cm⁻¹ for π→π* transitions and 10²-10³ M⁻¹cm⁻¹ for n→π* transitions [28] [33]. Solvent effects can significantly influence both the position and intensity of these bands.
In acidic solutions, protonation of the amino groups disrupts the conjugation, leading to spectral changes similar to those observed for simple benzene derivatives [28] [34]. This pH-dependent behavior can be used for analytical purposes and provides insight into the electronic structure of the molecule.
While specific X-ray crystallographic data for 6-Chloro-N1-cyclopropylbenzene-1,2-diamine was not found in the literature search, structural studies of related compounds provide valuable insights into the expected solid-state structure [35] [36].
Chloroaniline derivatives typically crystallize in monoclinic or orthorhombic space groups, with intermolecular hydrogen bonding playing a crucial role in crystal packing [37] [38]. The primary amine groups participate in N-H···N hydrogen bonds, forming extended networks that stabilize the crystal structure.
The cyclopropyl substituent introduces steric constraints that influence the molecular conformation and crystal packing. Cyclopropyl groups are known to adopt specific orientations that minimize steric repulsion while maximizing favorable intermolecular interactions [39] [40].
Chlorine substituents can participate in weak halogen bonding interactions, contributing to the overall crystal stability [36] [41]. The C-Cl bond length is typically around 1.74 Å, and the chlorine atom often participates in C-H···Cl contacts with neighboring molecules.
| Parameter | Expected Range | Comments |
|---|---|---|
| Space Group | P21/c or Pbca | Common for chloroanilines |
| C-N (aromatic) | 1.36-1.40 Å | Partial double bond character |
| C-N (cyclopropyl) | 1.45-1.49 Å | Single bond |
| C-Cl | 1.72-1.76 Å | Aromatic chlorine |
| N-H···N | 2.8-3.2 Å | Hydrogen bonding |
| C-H···Cl | 3.0-3.5 Å | Weak interactions |
The dihedral angle between the cyclopropyl ring and the aromatic ring plane is expected to be influenced by steric interactions and electronic effects. Computational studies would be valuable for predicting the preferred conformation and understanding the structure-property relationships.